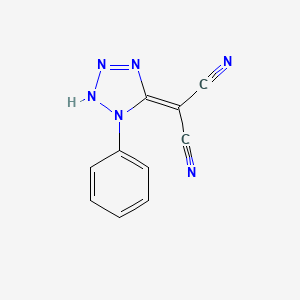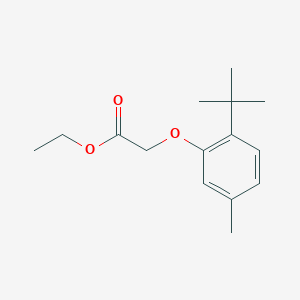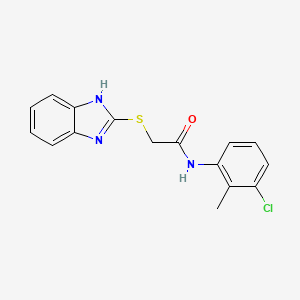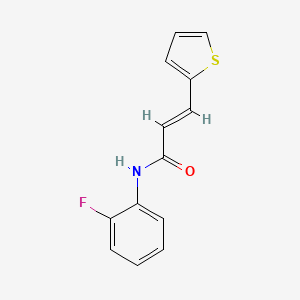
(4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that carefully introduce functional groups to a core structure. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have been synthesized to act as potent 5-HT4 receptor agonists, indicating the importance of precise functional group placement for biological activity (Yang et al., 1997). Additionally, the development of an improved synthetic route for butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate demonstrates the ongoing efforts to refine the synthesis of complex molecules for enhanced yield and efficiency (Sakaguchi et al., 2001).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography and molecular modeling, are crucial for understanding the spatial arrangement of atoms within a molecule, which directly influences its reactivity and interaction with biological targets. For example, the crystal and molecular structure studies of related compounds reveal how the piperidine ring adopts specific conformations that are significant for the molecule's biological activity (Naveen et al., 2015).
科学的研究の応用
1. Applications in 5-HT4 Receptor Agonism and Antagonism
A study by Yang et al. (1997) synthesized various benzoates from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, demonstrating potent agonism and antagonism at 5-HT4 receptors. These compounds showed promise in modulating serotonin (5-HT) responses, suggesting potential applications in treatments targeting the serotonin system, particularly in the gastrointestinal and nervous systems (Yang et al., 1997).
2. EGFR Inhibitor Studies for Anti-Cancer Properties
Karayel (2021) conducted a study on benzimidazole derivatives, including compounds structurally related to (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol, for their anti-cancer properties. This research focused on the molecular stability and docking studies of these compounds, revealing their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).
3. Palladium-catalyzed CH Functionalization in Medicinal Chemistry
Magano et al. (2014) explored the application of palladium-catalyzed CH functionalization in the synthesis of complex molecules, including derivatives of (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. This approach is significant in medicinal chemistry for creating novel therapeutic agents (Magano et al., 2014).
4. Antimicrobial Applications
Bektaş et al. (2010) synthesized various triazole derivatives, including structures related to the compound , and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
5. Exploration of Analgesic Properties
Waters (1978) studied aromatic carboxylic esters of 1-methyl-4-piperidinol, including derivatives similar to (4S)-1-(3-chloro-5-methoxybenzoyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol, for their analgesic properties. This research contributes to the understanding of how structural features of these compounds can influence their effectiveness as analgesics (Waters, 1978).
特性
IUPAC Name |
(3-chloro-5-methoxyphenyl)-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4/c1-16(2)10-19(6-5-17(16,21)11-22-3)15(20)12-7-13(18)9-14(8-12)23-4/h7-9,21H,5-6,10-11H2,1-4H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGKNUZHYRSOX-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=CC(=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC(=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)
![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)